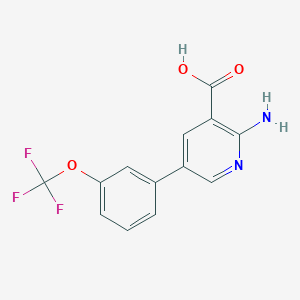![molecular formula C16H14N2O3 B6393588 6-[3-(Cyclopropylaminocarbonyl)phenyl]picolinic acid, 95% CAS No. 1261937-26-1](/img/structure/B6393588.png)
6-[3-(Cyclopropylaminocarbonyl)phenyl]picolinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[3-(Cyclopropylaminocarbonyl)phenyl]picolinic acid (CPCP) is an organic compound with a wide range of applications in the scientific and medical fields. It is a cyclic amino acid derivative that has been used in various research experiments and medical treatments. CPCP is a white solid with a melting point of 111–112 °C, and it has a molecular formula of C10H11NO3. It is a versatile compound that has been used in a variety of research applications and medical treatments due to its unique properties.
Wirkmechanismus
The mechanism of action of 6-[3-(Cyclopropylaminocarbonyl)phenyl]picolinic acid, 95% is not fully understood. However, it is believed that 6-[3-(Cyclopropylaminocarbonyl)phenyl]picolinic acid, 95% acts as an inhibitor of protein kinases, which are enzymes that are involved in the regulation of cell growth and proliferation. It is thought that 6-[3-(Cyclopropylaminocarbonyl)phenyl]picolinic acid, 95% binds to the active site of the enzyme, preventing it from phosphorylating proteins and thus inhibiting protein kinase activity. In addition, 6-[3-(Cyclopropylaminocarbonyl)phenyl]picolinic acid, 95% has also been shown to inhibit the activity of other enzymes, such as phospholipase A2, which is involved in the breakdown of fatty acids.
Biochemical and Physiological Effects
6-[3-(Cyclopropylaminocarbonyl)phenyl]picolinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit protein kinase activity, which is involved in the regulation of cell growth and proliferation. In addition, 6-[3-(Cyclopropylaminocarbonyl)phenyl]picolinic acid, 95% has been shown to inhibit the activity of other enzymes, such as phospholipase A2, which is involved in the breakdown of fatty acids. Furthermore, 6-[3-(Cyclopropylaminocarbonyl)phenyl]picolinic acid, 95% has been shown to have anti-inflammatory and analgesic properties, as well as anti-cancer and anti-tumor activities.
Vorteile Und Einschränkungen Für Laborexperimente
6-[3-(Cyclopropylaminocarbonyl)phenyl]picolinic acid, 95% has several advantages and limitations when used in laboratory experiments. One of the major advantages of 6-[3-(Cyclopropylaminocarbonyl)phenyl]picolinic acid, 95% is its low toxicity, which makes it safe to use in laboratory experiments. In addition, 6-[3-(Cyclopropylaminocarbonyl)phenyl]picolinic acid, 95% is relatively stable and can be stored in a dry environment for extended periods of time. Furthermore, 6-[3-(Cyclopropylaminocarbonyl)phenyl]picolinic acid, 95% is a versatile compound that can be used in a variety of research applications and medical treatments due to its unique properties.
However, there are also some limitations to the use of 6-[3-(Cyclopropylaminocarbonyl)phenyl]picolinic acid, 95% in laboratory experiments. For example, 6-[3-(Cyclopropylaminocarbonyl)phenyl]picolinic acid, 95% is not soluble in water, which can limit its use in some applications. In addition, 6-[3-(Cyclopropylaminocarbonyl)phenyl]picolinic acid, 95% is sensitive to light and oxygen, which can reduce its stability over time. Furthermore, 6-[3-(Cyclopropylaminocarbonyl)phenyl]picolinic acid, 95% is not very soluble in organic solvents, which can also limit its use in some applications.
Zukünftige Richtungen
There are a number of potential future directions for the use of 6-[3-(Cyclopropylaminocarbonyl)phenyl]picolinic acid, 95% in research and medical applications. One potential direction is the development of new drugs and therapies based on 6-[3-(Cyclopropylaminocarbonyl)phenyl]picolinic acid, 95%. In addition, 6-[3-(Cyclopropylaminocarbonyl)phenyl]picolinic acid, 95% could be used to develop new catalysts for the synthesis of polymers and other organic compounds. Furthermore, 6-[3-(Cyclopropylaminocarbonyl)phenyl]picolinic acid, 95% could be used to develop new peptides and peptide nucleic acids for use in medical treatments. Finally, 6-[3-(Cyclopropylaminocarbonyl)phenyl]picolinic acid, 95% could be used to develop new anti-cancer and anti-tumor drugs and therapies.
Synthesemethoden
6-[3-(Cyclopropylaminocarbonyl)phenyl]picolinic acid, 95% can be synthesized via a number of different methods. The most common method is a reaction between cyclopropylamine and 4-picoline-3-carboxylic acid, which yields 6-[3-(Cyclopropylaminocarbonyl)phenyl]picolinic acid, 95% as the end product. This reaction is conducted in aqueous solution with the use of a base such as sodium hydroxide. In addition, 6-[3-(Cyclopropylaminocarbonyl)phenyl]picolinic acid, 95% can also be synthesized by the reaction of cyclopropylamine and 3-picoline-4-carboxylic acid. This reaction is also conducted in aqueous solution with the use of a base such as sodium hydroxide.
Wissenschaftliche Forschungsanwendungen
6-[3-(Cyclopropylaminocarbonyl)phenyl]picolinic acid, 95% has been used in a variety of scientific research applications due to its unique properties. It has been used in the synthesis of drugs, as a reagent for the synthesis of other organic compounds, and as a catalyst for the formation of polymers. It has also been used in the synthesis of peptides, as a reagent for the synthesis of antibiotics, and as a reagent for the synthesis of peptide nucleic acids. In addition, 6-[3-(Cyclopropylaminocarbonyl)phenyl]picolinic acid, 95% has been used in the synthesis of drugs for the treatment of cancer, as a reagent for the synthesis of DNA, and as a reagent for the synthesis of proteins.
Eigenschaften
IUPAC Name |
6-[3-(cyclopropylcarbamoyl)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c19-15(17-12-7-8-12)11-4-1-3-10(9-11)13-5-2-6-14(18-13)16(20)21/h1-6,9,12H,7-8H2,(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOFHBSUQIDFFNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=CC(=C2)C3=NC(=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

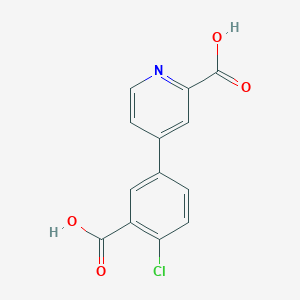
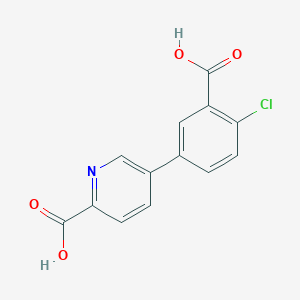
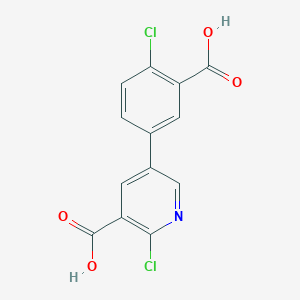
![5-[3-(Cyclopropylaminocarbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6393534.png)
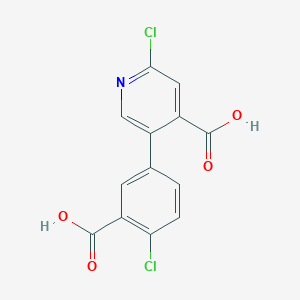
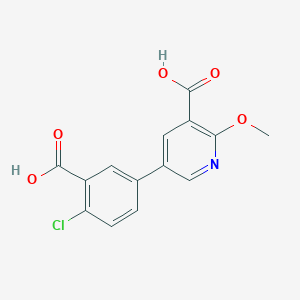
![3-[3-(Cyclopropylaminocarbonyl)phenyl]picolinic acid, 95%](/img/structure/B6393552.png)
![2-[3-(Cyclopropylaminocarbonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6393558.png)
![2-Amino-5-[3-(cyclopropylaminocarbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6393563.png)
![3-[3-(Cyclopropylaminocarbonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6393571.png)
![2-[3-(Cyclopropylaminocarbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6393576.png)
![2-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6393598.png)
![4-[3-(Cyclopropylaminocarbonyl)phenyl]picolinic acid, 95%](/img/structure/B6393600.png)
